2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile
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Overview
Description
2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile is a synthetic organic compound that features both an azetidine ring and a thiophene ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Formation of the Acetonitrile Group: This can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The azetidine ring may participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, potentially leading to various substituted azetidines.
Scientific Research Applications
2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine or thiophene derivatives.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-ylamino)-2-phenylacetonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(Pyrrolidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile is unique due to the combination of the azetidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(azetidin-3-ylamino)-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C9H11N3S/c10-4-8(9-2-1-3-13-9)12-7-5-11-6-7/h1-3,7-8,11-12H,5-6H2 |
InChI Key |
ULZVWPSSIXHKST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC(C#N)C2=CC=CS2 |
Origin of Product |
United States |
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